2,2-Difluoro-5-isopropylcyclohexane-1,3-dione is a chemical compound characterized by its unique structural and functional properties. It belongs to the class of cyclic diketones, specifically a substituted cyclohexanedione. The compound has gained attention in various scientific fields due to its potential applications in organic synthesis and material science.
This compound can be synthesized through various organic chemistry methods, often involving reactions that introduce fluorine and isopropyl groups into cyclohexanedione structures. The availability of starting materials such as isopropyl derivatives and fluorinated reagents is crucial for its synthesis.
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione falls under the classification of:
The synthesis of 2,2-difluoro-5-isopropylcyclohexane-1,3-dione can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and minimize side reactions. Techniques such as chromatography may be employed for purification.
The molecular structure of 2,2-difluoro-5-isopropylcyclohexane-1,3-dione can be represented as follows:
The compound participates in various chemical reactions typical for diketones:
Understanding the reactivity patterns involves studying kinetics and mechanisms through spectroscopic methods and computational chemistry approaches to predict product distributions.
The mechanism by which 2,2-difluoro-5-isopropylcyclohexane-1,3-dione exerts its chemical properties involves:
Kinetic studies may reveal activation energies and transition states associated with its reactions, providing insights into its behavior in various chemical environments.
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione has potential applications in:
The systematic name 2,2-difluoro-5-(propan-2-yl)cyclohexane-1,3-dione follows IUPAC nomenclature rules for polyfunctional cyclic compounds. This name prioritizes the dione functionality (1,3-cyclohexanedione) as the parent structure, with substituents listed in alphabetical order prefixed by locants. The "2,2-difluoro" designation indicates geminal fluorine atoms at carbon 2, while "5-isopropyl" specifies the alkyl substituent at position 5. The numbering system assigns the lowest possible numbers to carbonyl groups (positions 1 and 3), thereby dictating the placement of other substituents [1] [2].
The molecular formula C₉H₁₂F₂O₂ defines the anhydrous form, with a calculated molecular mass of 190.19 g/mol. The hydrate form (C₉H₁₂F₂O₂·H₂O), documented under CAS RN 1379350-41-0, has a molecular weight of 208.20 g/mol and molecular formula C₉H₁₄F₂O₃ [2]. Key identifiers include:
Table 1: Standard Identifiers for 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione
| Identifier Type | Anhydrous Form | Hydrate Form |
|---|---|---|
| CAS Registry Number | Not Specified | 1379350-41-0 |
| Molecular Formula | C₉H₁₂F₂O₂ | C₉H₁₄F₂O₃ |
| Molecular Weight | 190.19 g/mol | 208.20 g/mol |
| SMILES | O=C1C(F)(F)C(CC(C(C)C)C1)=O | O.CC(C)C1CC(=O)C(F)(F)C(=O)C1 |
| InChIKey | Not Provided | VCRZQJRBOYVECL-UHFFFAOYSA-N |
Structural representation via SMILES and InChI strings confirms the gem-difluoro motif at the 2-position and the isopropyl group at the 5-position of the cyclohexanedione ring. The canonical SMILES string explicitly shows the ketone groups (C(=O)) at positions 1 and 3, with the central carbon (C2) bearing two fluorine atoms [2].
The bioactivity and physicochemical properties of fluorinated cyclohexanediones critically depend on fluorine atom positioning. Comparative analysis reveals significant differences between 2,2-difluoro-5-isopropylcyclohexane-1,3-dione and its structural isomers:
2,2-Difluoro vs. Non-geminal Isomers: The geminal difluoro substitution at C2 creates a strong electron-withdrawing effect that significantly reduces the pKa of the enolizable protons adjacent to the carbonyl groups (α to fluorine). This contrasts with mono-fluoro or vicinal difluoro isomers where the electronic effect is less pronounced. The steric and electronic perturbation at C2 also influences ring conformation and hydrogen bonding potential [1] [5].
Impact of Isopropyl Positioning: The 5-isopropyl group in 2,2-difluoro-5-isopropylcyclohexane-1,3-dione adopts an equatorial orientation in the lowest energy chair conformation, minimizing steric strain. This contrasts with 4-isopropyl or 6-isopropyl isomers where the substituent may experience greater 1,3-diaxial interactions. Nuclear Overhauser Effect (NOE) studies would show proximity correlations between the isopropyl methine proton and H4/H6 protons [3] [6].
Ring Substitution Comparisons: The unsubstituted analog 2,2-difluorocyclohexane-1,3-dione (CAS RN 183742-84-9, C₆H₆F₂O₂, MW 148.11 g/mol) lacks the isopropyl group, reducing steric bulk but also diminishing hydrophobic interactions in biological systems. The precursor 5-isopropyl-1,3-cyclohexanedione (C₉H₁₄O₂, MW 154.21 g/mol) shows higher enolization propensity due to absence of fluorine's electron-withdrawing effects [3] [5] [7].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8